molecular formula C5H8N2O2 B1231372 N-Methylmuscimol CAS No. 58893-38-2

N-Methylmuscimol

Cat. No.: B1231372
CAS No.: 58893-38-2
M. Wt: 128.13 g/mol
InChI Key: APZVGCQAWIFTFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methylmuscimol is a synthetic derivative of the naturally occurring GABAA receptor agonist muscimol, isolated from the mushroom Amanita muscaria. Its molecular structure features an isoxazole ring system and a methyl group substitution at the nitrogen position, distinguishing it from the parent compound muscimol (, Sections 4.2, 4.3). This compound acts as a potent GABAA receptor agonist, primarily targeting inhibitory neurotransmission in the central nervous system. Preclinical studies highlight its investigational use in neurological disorders, including epilepsy and anxiety (, Sections 5.1.2, 5.1.4).

Properties

CAS No.

58893-38-2

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

5-(methylaminomethyl)-1,2-oxazol-3-one

InChI

InChI=1S/C5H8N2O2/c1-6-3-4-2-5(8)7-9-4/h2,6H,3H2,1H3,(H,7,8)

InChI Key

APZVGCQAWIFTFI-UHFFFAOYSA-N

SMILES

CNCC1=CC(=O)NO1

Canonical SMILES

CNCC1=CC(=O)NO1

Other CAS No.

58893-38-2

Pictograms

Acute Toxic

Synonyms

N-methylmuscimol
N-methylmuscimol hydrobromide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between N-Methylmuscimol and related GABAergics:

Compound Core Structure Key Modifications Lipophilicity Molecular Weight (g/mol)
This compound Isoxazole + amine N-methyl substitution High ~130 (estimated)
Muscimol Isoxazole + hydroxyl Hydroxyl group at N-position Moderate ~114 ()
Ibotenic Acid Isoxazole + carboxyl Carboxyl group; decarboxylates to muscimol Low ~158 (estimated)
THIP (Gaboxadol) Thiophene + isoxazole Thiophene ring replaces isoxazole Moderate ~143

Key Insights :

  • The N-methyl group in this compound increases lipophilicity compared to muscimol, likely enhancing CNS bioavailability (, Section 4.3).
  • Ibotenic acid acts as a prodrug, converting to muscimol in vivo, but its carboxyl group limits membrane permeability (, Section 6.7).
  • THIP ’s thiophene ring alters receptor subtype selectivity, favoring extrasynaptic δ-subunit-containing GABAA receptors.

Pharmacological Activity

Comparative receptor affinity and functional activity data are derived from in vitro assays (, Section 5.1.2) and in vivo studies (, Section 5.1.4):

Compound GABAA EC50 (nM) Receptor Subtype Selectivity Duration of Action
This compound 20–50 (estimated) Broad (α1-α6, β, γ subunits) Intermediate (~2–4 h)
Muscimol 10–30 Prefers synaptic receptors Short (~1–2 h)
THIP 100–200 δ-subunit preferential Prolonged (>6 h)

Mechanistic Notes:

  • This compound’s broader receptor activation may contribute to its stronger sedative effects compared to muscimol.
  • THIP’s δ-subunit selectivity underlies its unique therapeutic profile in sleep disorders.

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